molecular formula C10H14O2 B13583801 (R)-1-(3-Methoxyphenyl)propan-2-ol

(R)-1-(3-Methoxyphenyl)propan-2-ol

Cat. No.: B13583801
M. Wt: 166.22 g/mol
InChI Key: JNKFBLWILRREOG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-methoxyphenyl)propan-2-ol: is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(3-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with a suitable Grignard reagent to form the desired product. Another method includes the reduction of the corresponding ketone using a chiral reducing agent to ensure the (2R) configuration is obtained.

Industrial Production Methods: Industrial production of (2R)-1-(3-methoxyphenyl)propan-2-ol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-(3-methoxyphenyl)propan-2-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-methoxyphenylpropan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylpropanol derivatives.

Scientific Research Applications

Chemistry: (2R)-1-(3-methoxyphenyl)propan-2-ol is used as a chiral building block in organic synthesis. Its enantiomeric purity makes it valuable for the synthesis of other chiral compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity for efficacy and safety.

Industry: In the industrial sector, (2R)-1-(3-methoxyphenyl)propan-2-ol is used in the production of fine chemicals and as a precursor for various synthetic materials.

Mechanism of Action

The mechanism by which (2R)-1-(3-methoxyphenyl)propan-2-ol exerts its effects depends on its application. In

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(2R)-1-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7-8,11H,6H2,1-2H3/t8-/m1/s1

InChI Key

JNKFBLWILRREOG-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)OC)O

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)O

Origin of Product

United States

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